ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate
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Overview
Description
Ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidines, a core structure in this compound, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that the compound could potentially interact with a variety of biological targets, particularly those involved in signal transduction pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. The compound likely interacts with its targets via hydrogen bonding and hydrophobic interactions, given the presence of the pyrazolo[3,4-d]pyrimidine moiety and the phenyl group
Biochemical Pathways
Given the structural similarity to purine bases, it is plausible that this compound could influence pathways involving purine metabolism or signal transduction .
Result of Action
Given the potential targets and pathways, it is likely that the compound could have a wide range of effects, possibly including modulation of signal transduction or cell proliferation .
Preparation Methods
The synthesis of ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid monohydrate in ethanol . This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the ester group and other substituents.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents such as sodium methoxide or halogens, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 3-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}carbamoyl)propanoate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds also have a fused heterocyclic system but differ in their biological activity and applications.
Pyrazolo[3,4-d]thiazoles: These compounds contain a thiazole ring fused to the pyrazole ring and have shown potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazines: These derivatives have a triazine ring fused to the pyrazole ring and are being studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-2-26-15(24)9-8-14(23)20-21-11-18-16-13(17(21)25)10-19-22(16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTHLKUFZMFUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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